3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring and the benzamide moiety in its structure contributes to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole scaffold have been reported to have potential anticancer properties . They are also known to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and disease processes .
Mode of Action
1,3,4-thiadiazole derivatives are known to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that 3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide might interact with its targets in a similar manner.
Biochemical Pathways
1,3,4-thiadiazole derivatives have been reported to disrupt processes related to dna replication . This suggests that this compound might affect similar pathways, leading to downstream effects such as inhibition of cell proliferation.
Pharmacokinetics
It is known that the lipophilicity of a compound can influence its pharmacokinetic properties . Therefore, the lipophilic nature of this compound might impact its bioavailability.
Result of Action
1,3,4-thiadiazole derivatives have been reported to have significant antiproliferative activity . This suggests that this compound might have similar effects, potentially leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical Analysis
Biochemical Properties
3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as kinases and proteases, which are crucial in cell signaling and protein degradation pathways. The compound forms hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, leading to their inhibition. This inhibition can modulate various biochemical pathways, making this compound a potential candidate for drug development .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. The compound affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth. Additionally, this compound can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This binding is facilitated by the hydroxyl and thiadiazole groups, which form strong interactions with amino acid residues in the enzyme’s active site. The compound can also influence gene expression by interacting with DNA and histone proteins, leading to changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. These effects are crucial for understanding the potential therapeutic applications of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for potential clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The compound’s localization is essential for its activity, as it needs to reach its target enzymes and DNA to exert its effects. Understanding its subcellular distribution helps in elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide can be achieved through various methods. One common approach involves the reaction of 3-hydroxybenzoic acid with thiosemicarbazide to form the intermediate 3-hydroxybenzohydrazide. This intermediate is then cyclized with phosphorus oxychloride to yield the desired 1,3,4-thiadiazole derivative . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Industrial production methods may involve the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in a more efficient and environmentally friendly process .
Chemical Reactions Analysis
3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:
2-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide: This compound has a similar structure but with a propyl group instead of a hydroxyl group, which may affect its biological activity.
2-amino-1,3,4-thiadiazole derivatives: These compounds also contain the 1,3,4-thiadiazole ring but with an amino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the hydroxyl group and the thiadiazole ring, which contributes to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-7-3-1-2-6(4-7)8(14)11-9-12-10-5-15-9/h1-5,13H,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMWYQWVOXBOCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NC2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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